7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O2/c1-14-20(23(33)28-16-5-4-12-26-13-16)21(18-6-2-3-7-19(18)25)31-24(27-14)29-22(30-31)15-8-10-17(32)11-9-15/h2-13,21,32H,1H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXESNIGVHRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)O)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539800-65-2) is a novel triazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and case studies that illustrate its efficacy.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 458.9 g/mol |
| CAS Number | 539800-65-2 |
The compound features a complex structure that includes a triazolo-pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps including the formation of the triazolo-pyrimidine scaffold through cyclization reactions. The presence of substituents like the chlorophenyl and hydroxyphenyl groups enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited IC values in the low micromolar range against human melanoma (B16-F10) and monocytic cell lines (U937 and THP-1), indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit GSK-3β activity, which plays a crucial role in cancer cell signaling .
Antibacterial Activity
The compound also exhibits antibacterial properties:
- Activity Against Bacteria : It has shown potent activity against Staphylococcus aureus and other gram-positive bacteria. In assays measuring minimum inhibitory concentration (MIC), it displayed values comparable to standard antibiotics .
- Target Enzymes : The mechanism of antibacterial action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential for bacterial DNA replication .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the compound's effect on human melanoma cells. Results indicated a reduction in cell viability by over 70% at concentrations as low as 1 μM after 48 hours of treatment. This suggests strong potential for development as an anticancer agent.
- Case Study on Antibacterial Properties :
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural variations and their impact on physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂ in 5j): Lower yields (43%) and higher melting points, likely due to reduced solubility .
- Halogen Substituents (e.g., Br in 5k) : Moderate yields (54%) and lower melting points compared to nitro analogs, suggesting better processability .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in ) enhance metabolic stability, while hydroxyphenyl (target compound) may increase polarity and hydrogen-bonding capacity.
- Thioether Linkers (e.g., in 2h ) : Improve solubility and binding kinetics compared to pure hydrocarbon chains.
Preparation Methods
Core Reaction Mechanism and Substrate Selection
The foundational approach for synthesizingtriazolo[1,5-a]pyrimidine derivatives involves a one-pot, three-component reaction between 3-amino-1,2,4-triazole, aryl aldehydes, and β-ketoamides. For the target compound, this necessitates:
- 2-Chlorobenzaldehyde to introduce the 7-(2-chlorophenyl) moiety.
- Acetoacetyl pyridin-3-ylamine (instead of acetoacetanilide) to install the N-(pyridin-3-yl)carboxamide group.
- 3-Amino-5-(4-hydroxyphenyl)-1,2,4-triazole to incorporate the 2-(4-hydroxyphenyl) substituent.
The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-ketoamide, followed by cyclization with the triazole under maltose catalysis (25 mol%) at 80°C. Solvent-free conditions enhance atom economy and reduce waste.
Optimization of Reaction Parameters
Key parameters adapted from analogous syntheses include:
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Catalyst (maltose) | 25 mol% | 95% | [1, Table 1] |
| Temperature | 80°C | Maximal | [1, Table 1] |
| Reaction Time | 20–25 min | 90–95% | [1, Table 2] |
Substituting 3-amino-1,2,4-triazole with 3-amino-5-(4-hydroxyphenyl)-1,2,4-triazole may necessitate extended reaction times (30–40 min) due to steric hindrance from the 4-hydroxyphenyl group.
Alternative Pathways via Protected Intermediate Synthesis
Diamino-Triazole Precursor Preparation
A patent-pending method (EP1359149A1) outlines a four-step synthesis for triazolopyrimidines, emphasizing efficiency in amino group protection and condensation:
Condensation with α,β-Unsaturated Acid Derivatives
The diamino-triazole intermediate reacts with methyl (E)-3-(2-chlorophenyl)-2-methylacrylate under acidic conditions (HCl, ethanol, reflux) to form the pyrimidine core. Subsequent hydrolysis of the methyl ester to the carboxylic acid and coupling with pyridin-3-ylamine via EDC/HOBt affords the carboxamide.
Post-Functionalization and Protecting Group Strategies
Hydroxyphenyl Group Installation
For methods lacking pre-functionalized triazoles, late-stage introduction of the 4-hydroxyphenyl group is achievable via:
Protecting Group Considerations
The 4-hydroxyphenyl group’s phenol functionality often requires protection (e.g., acetyl or tert-butyldimethylsilyl) during synthesis to prevent side reactions. Deprotection is achieved via mild hydrolysis (K₂CO₃/MeOH) or fluoride treatment (TBAF).
Analytical Validation and Spectral Characterization
Successful synthesis is confirmed through:
- ¹H NMR : Key signals include a singlet for the pyrimidine H-4 proton (δ 5.8–6.1), a broad singlet for the NHCO group (δ 9.7–10.3), and aromatic protons for the 2-chlorophenyl (δ 7.2–7.6) and 4-hydroxyphenyl (δ 6.8–7.1) groups.
- IR Spectroscopy : Stretching vibrations at 1672 cm⁻¹ (C=O), 3297 cm⁻¹ (N-H), and 1596 cm⁻¹ (C=C).
- Elemental Analysis : Expected C: 62.38%, H: 4.41%, N: 19.14% for C₂₃H₁₈ClN₅O₂.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the multicomponent method is preferred due to lower solvent consumption and faster cycle times. Maltose’s biodegradability aligns with green chemistry principles, though catalyst recovery systems must be implemented to reduce costs.
Q & A
Q. What are the established synthetic routes for this triazolopyrimidine derivative?
The compound is synthesized via multi-step reactions, typically involving:
- One-pot three-component reactions using 5-amino-triazoles, aromatic aldehydes, and β-keto esters, catalyzed by APTS (3-aminopropyltriethoxysilane) in ethanol .
- Condensation and cyclization steps in solvents like dimethylformamide (DMF) or acetic acid under reflux .
- Introduction of the pyridin-3-yl amide group via coupling reactions, monitored by TLC or HPLC for intermediate purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (1H, 13C, and DEPT-135) to confirm substituent positions and hydrogen bonding patterns .
- X-ray crystallography for resolving the fused triazolopyrimidine core and substituent geometry (e.g., triclinic crystal system with space group P1) .
- Mass spectrometry (MS) and FT-IR to validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How does the 4-hydroxyphenyl substituent influence physicochemical properties?
The para-hydroxyl group enhances:
- Aqueous solubility via hydrogen bonding, critical for in vitro assays .
- Biological interactions , such as binding to kinase domains or receptors through polar contacts .
Advanced Questions
Q. How can researchers optimize synthetic yield amid contradictory solvent efficacy reports?
Contradictions in solvent performance (e.g., ethanol vs. DMF) can be resolved using:
- Design of Experiments (DoE) to statistically model variables (temperature, catalyst loading, solvent polarity) .
- Flow chemistry for precise control of reaction parameters, minimizing by-products .
- Additive screening (e.g., APTS or ionic liquids) to stabilize intermediates and improve cyclization efficiency .
Q. What strategies address discrepancies in NMR data across studies?
Discrepancies may arise from solvent effects or dynamic processes. Mitigation approaches include:
Q. How can structure-activity relationships (SAR) guide substituent modification for enhanced kinase inhibition?
Systematic SAR strategies involve:
- Bioisosteric replacement : Swapping the 2-chlorophenyl group with electron-withdrawing groups (e.g., Br, CF₃) to modulate binding affinity .
- Molecular docking to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyridin-3-yl) .
- In vitro kinase profiling using assays like HTRF or fluorescence polarization to validate inhibitory potency .
Q. What advanced analytical methods validate purity when chromatographic data conflicts?
Combine orthogonal techniques:
Q. How do solubility challenges impact formulation for in vivo studies?
Poor solubility in aqueous buffers can be mitigated via:
- Co-solvent systems (e.g., PEG-400/water) .
- Nanoparticle encapsulation to improve bioavailability .
- Prodrug derivatization of the hydroxyl group (e.g., phosphate esters) for enhanced absorption .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data in different cell lines?
Contradictions may stem from cell-specific metabolism or off-target effects. Solutions include:
Q. What methodologies resolve inconsistencies in reported IC₅₀ values?
Standardize assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
